molecular formula C5H12ClNO B14763226 5-Aminopent-1-en-3-ol hydrochloride

5-Aminopent-1-en-3-ol hydrochloride

Cat. No.: B14763226
M. Wt: 137.61 g/mol
InChI Key: AMTICPJYEAGNOB-UHFFFAOYSA-N
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Description

5-Aminopent-1-en-3-ol hydrochloride is a chemical compound with the molecular formula C5H11NO. It is a derivative of 5-Aminopent-1-en-3-ol, which is an amino alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopent-1-en-3-ol hydrochloride typically involves the reaction of 5-Aminopent-1-en-3-ol with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Aminopent-1-en-3-ol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

5-Aminopent-1-en-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Aminopent-1-en-3-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminopent-1-en-3-ol hydrochloride is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical and biological reactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

5-aminopent-1-en-3-ol;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-2-5(7)3-4-6;/h2,5,7H,1,3-4,6H2;1H

InChI Key

AMTICPJYEAGNOB-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCN)O.Cl

Origin of Product

United States

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